molecular formula C25H22N8O2 B2410204 1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione CAS No. 920364-17-6

1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione

Cat. No. B2410204
CAS RN: 920364-17-6
M. Wt: 466.505
InChI Key: IDPKSKDOSMWVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H22N8O2 and its molecular weight is 466.505. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

1-(1H-indol-3-yl)-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione and similar compounds have been studied for their potential anticancer properties. Abdelhamid et al. (2016) synthesized derivatives including this compound and evaluated their antitumor activity against the MCF-7 human breast carcinoma cell line. Many of the tested compounds showed moderate to high anticancer activity compared to doxorubicin, a reference drug (Abdelhamid et al., 2016).

5-HT2 Antagonist Activity

The compound and its derivatives have been investigated for their 5-HT2 and alpha 1 receptor antagonist activities. Watanabe et al. (1992) synthesized a series of derivatives and found that some displayed potent 5-HT2 antagonist activity, which was greater than ritanserin, a known 5-HT2 antagonist (Watanabe et al., 1992).

Alpha 1 Adrenoceptor Affinity

Research by Russo et al. (1991) on similar compounds revealed potent alpha 1 adrenoceptor ligands. The most active derivative in their study displayed higher selectivity for alpha 1 than for other receptors, indicating potential applications in targeting these receptors (Russo et al., 1991).

Synthesis of Heterocyclic Amines

Abdelriheem et al. (2017) discussed an effective synthesis of pyrazolo[1,5-a]pyrimidines and other related compounds from the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines. These compounds, including derivatives of the molecule , have pharmaceutical interest due to their antitrypanosomal activity (Abdelriheem et al., 2017).

properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N8O2/c1-16-6-8-17(9-7-16)33-24-21(29-30-33)23(27-15-28-24)31-10-12-32(13-11-31)25(35)22(34)19-14-26-20-5-3-2-4-18(19)20/h2-9,14-15,26H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPKSKDOSMWVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C(=O)C5=CNC6=CC=CC=C65)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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